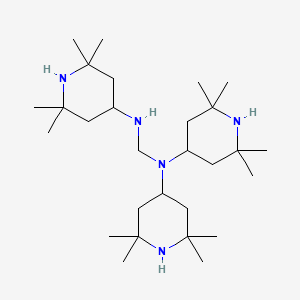
N,N',N'-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine is a chemical compound known for its unique structure and properties. It belongs to the class of hindered amine light stabilizers (HALS), which are widely used to protect polymers from degradation caused by light exposure. The compound’s structure includes three 2,2,6,6-tetramethylpiperidin-4-yl groups attached to a central methanediamine core, providing it with exceptional stability and effectiveness in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine typically involves the reaction of 2,2,6,6-tetramethylpiperidin-4-ylamine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine is often carried out using continuous-flow processes. These processes involve the use of micro fixed-bed reactors, where the starting materials are mixed and reacted in the presence of a catalyst, such as platinum on carbon (Pt/C). The continuous-flow process offers advantages such as improved reaction rates, higher yields, and better control over product purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroxide radicals, which are stable and useful in various applications.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and reaction times, to achieve the desired products.
Major Products
The major products formed from these reactions include nitroxide radicals, amine derivatives, and substituted piperidine compounds. These products have various applications in fields such as polymer stabilization, organic synthesis, and material science.
Applications De Recherche Scientifique
N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a stabilizer in polymer chemistry to prevent degradation caused by light exposure. It is also used as a reagent in organic synthesis to form new compounds with unique properties.
Biology: In biological research, the compound is used as a probe to study oxidative stress and free radical processes. Its stable nitroxide radicals are valuable tools for investigating cellular mechanisms.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including antioxidant and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine involves its ability to scavenge free radicals and inhibit oxidative degradation processes. The compound’s nitroxide radicals interact with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing damage to polymers and other materials. This stabilizing effect is achieved through the formation of stable nitroxide radicals, which act as antioxidants and protect against light-induced degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to various hindered amine light stabilizers, known for its strong base properties.
N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine: Another hindered amine light stabilizer with similar applications in polymer stabilization.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Used in the synthesis of polymers with enhanced stability and durability
Uniqueness
N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine stands out due to its unique structure, which provides enhanced stability and effectiveness compared to other similar compounds. Its ability to form stable nitroxide radicals and its versatility in various applications make it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C28H57N5 |
|---|---|
Poids moléculaire |
463.8 g/mol |
Nom IUPAC |
N,N',N'-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine |
InChI |
InChI=1S/C28H57N5/c1-23(2)13-20(14-24(3,4)30-23)29-19-33(21-15-25(5,6)31-26(7,8)16-21)22-17-27(9,10)32-28(11,12)18-22/h20-22,29-32H,13-19H2,1-12H3 |
Clé InChI |
GACPEGRKBIMSQN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)NCN(C2CC(NC(C2)(C)C)(C)C)C3CC(NC(C3)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B15007184.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N,N-dimethyl-N-(4-nitrobenzyl)ethanaminium](/img/structure/B15007187.png)
![4-ethoxy-3-nitro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B15007195.png)
![3-(3-Bromophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B15007205.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B15007213.png)
![1-(4-Fluorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B15007218.png)
![(1S,10aS,12aS)-1,10a,12a-trimethyl-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1H-cyclopenta[7,8]phenanthro[2,3-c]isoxazol-1-ol](/img/structure/B15007224.png)
![4-{1-[(4-methoxyphenyl)amino]ethylidene}-2H-thiopyran-3,5(4H,6H)-dione](/img/structure/B15007237.png)
![1,3-dimethyl-8-(piperidin-1-yl)-7-{3-[(2E)-pyrrolidin-2-ylideneamino]propyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007250.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-phenylacetamide](/img/structure/B15007259.png)

![4-hydroxy-1-phenyl-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B15007273.png)
![ethyl 6-bromo-5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15007274.png)
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-phenylethyl)acetamide]](/img/structure/B15007281.png)
